2-(4-Fluoro-2-nitrophenyl)acetonitrile
Overview
Description
2-(4-Fluoro-2-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H5FN2O2. It is characterized by the presence of a fluoro group and a nitro group attached to a phenyl ring, along with an acetonitrile group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-nitrophenyl)acetonitrile typically involves the nitration of 4-fluorobenzyl cyanide. The process begins with the careful addition of nitric acid and sulfuric acid to 4-fluorobenzyl cyanide at low temperatures (below 10°C) to control the reaction and prevent side reactions. The reaction mixture is then stirred for an hour at the same temperature. The resulting product is isolated by pouring the reaction mixture into ice water, followed by filtration and washing with water until the pH is neutral .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-nitrophenyl)acetonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(4-Fluoro-2-aminophenyl)acetonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the conditions and reagents used.
Scientific Research Applications
2-(4-Fluoro-2-nitrophenyl)acetonitrile is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving nitro and fluoro groups.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-nitrophenyl)acetonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-nitroaniline: Similar structure but with an amino group instead of an acetonitrile group.
2-Fluoro-4-nitrophenylacetonitrile: Similar structure but with the positions of the fluoro and nitro groups reversed.
4-Nitrophenylacetonitrile: Lacks the fluoro group, making it less reactive in certain substitution reactions
Uniqueness
2-(4-Fluoro-2-nitrophenyl)acetonitrile is unique due to the presence of both a fluoro and a nitro group on the phenyl ring, along with an acetonitrile group. This combination of functional groups provides the compound with distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(4-fluoro-2-nitrophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMIXFQTVUPDSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544295 | |
Record name | (4-Fluoro-2-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
708-58-7 | |
Record name | (4-Fluoro-2-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-fluoro-2-nitrophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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